Leucylphenylalanine
Description
Structural Considerations and Stereoisomeric Context of DL-Leucyl-DL-phenylalanine
DL-Leucyl-DL-phenylalanine is a dipeptide, an organic compound formed from two amino acids, leucine (B10760876) and phenylalanine, joined by a peptide bond. physiology.orgwikipedia.org The designation "DL" preceding each amino acid name signifies that the compound is a racemic mixture, containing both the D- and L-enantiomers of each constituent amino acid. wikipedia.org This gives rise to four possible stereoisomers for the leucyl-phenylalanine dipeptide: L-Leucyl-L-phenylalanine, D-Leucyl-D-phenylalanine, L-Leucyl-D-phenylalanine, and D-Leucyl-L-phenylalanine. The specific compound, DL-Leucyl-DL-phenylalanine, is a mixture of these diastereomers.
The structure consists of a leucine residue linked via its carboxyl group to the amino group of a phenylalanine residue. physiology.org The chemical formula for DL-Leucyl-DL-phenylalanine is C₁₅H₂₂N₂O₃. physiology.orgnih.gov The three-dimensional conformation of these molecules is crucial to their biological activity and their interactions with other molecules, such as enzymes. The differing spatial arrangements of the side chains (the isobutyl group of leucine and the benzyl (B1604629) group of phenylalanine) in the various stereoisomers lead to distinct chemical and physical properties.
Table 1: Chemical and Physical Properties of DL-Leucyl-DL-phenylalanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ | nih.gov |
| Molecular Weight | 278.35 g/mol | nih.gov |
| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | nih.gov |
| CAS Number | 56217-82-4 | nih.gov |
| Monoisotopic Mass | 278.16304257 Da | nih.gov |
Historical Perspectives in Dipeptide Research Involving DL-Leucyl-DL-phenylalanine
The study of dipeptides is foundational to the broader field of protein chemistry. Early in the 20th century, the pioneering work of chemists like Emil Fischer laid the groundwork for understanding the peptide bond and the synthesis of simple peptides. While specific early synthesis records for DL-Leucyl-DL-phenylalanine are not prominently documented in readily available historical literature, the methodologies for creating such dipeptides evolved from these foundational principles.
In the mid-20th century, research involving dipeptides expanded into microbiology and enzymology. For instance, studies on the nutritional requirements of bacteria sometimes utilized chemically defined media containing specific dipeptides. A notable example is the use of various dipeptides, including DL-leucyl-glycylglycine and others containing leucine and phenylalanine, in studies of lecithinase production by Clostridium perfringens. asm.org These types of investigations were crucial for elucidating the metabolic capabilities of microorganisms.
A significant challenge in early peptide research was the separation and analysis of stereoisomers. The development of chromatographic techniques was a major breakthrough. By the 1970s, methods for the determination of D- and L-amino acids through the chromatographic separation of diastereoisomeric dipeptides were being developed. researchgate.net These analytical advancements were critical for studying the stereospecificity of enzymes and for analyzing the amino acid composition of proteins and peptides with high precision.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-30-8, 3063-05-6, 56217-82-4 | |
| Record name | NSC524454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Dl Leucyl Dl Phenylalanine and Its Derivatives
Enzymatic Synthesis Approaches for Dipeptides Incorporating Leucine (B10760876) and Phenylalanine Moieties
Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them attractive for the synthesis of complex molecules like dipeptides. rsc.org Biocatalysis can produce D-amino acids with high enantioselectivity, conversion rates, and space-time yields. nih.gov
Lipases, enzymes that typically catalyze the hydrolysis of fats, have been repurposed for synthetic applications in non-aqueous environments. nih.govacs.org They are particularly useful for the esterification of amino acid derivatives, a key step in preparing substrates for peptide synthesis. This process can be used to create leucyl and phenylalanyl esters from unprotected amino acids. For instance, lipases from Rhizomucor miehei and porcine pancreas have been used to synthesize L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose, achieving high yields. nih.govresearchgate.net The choice of lipase (B570770) and reaction conditions is crucial, as different enzymes exhibit distinct behaviors and selectivities. nih.gov Candida antarctica lipase B (CALB) has shown high efficiency in the acylation of amino groups. acs.org
| Lipase Source | Substrates | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Rhizomucor miehei, Porcine Pancreas | Unprotected L-leucine, L-phenylalanine, D-glucose | Aminoacyl esters of D-glucose | Ester yields could exceed 99% in a non-polar solvent. nih.govresearchgate.net | nih.govresearchgate.net |
| Candida antarctica lipase A (CALA) | Cyclic amino esters (indoline-2-carboxylic acid derivatives) | Optically active amino acid derivatives | CALA was the most efficient biocatalyst, with selectivity dependent on the acylating agent. nih.gov | nih.gov |
| Porcine Pancreatic Lipase (PPL) | N-benzyloxycarbonyl derivatives of unusual amino acids | Enantiomerically pure amino acids | Catalyzed highly enantioselective hydrolysis of trifluoroethyl esters. oup.com | oup.com |
| Candida antarctica lipase B (CALB) | Furfurylamine, Ethyl acetate (B1210297) (EtOAc) | N-acylated derivatives | CALB provided complete conversion to the N-acetylated product. acs.org | acs.org |
The production of the D-enantiomers of leucine and phenylalanine is a critical prerequisite for synthesizing DL-Leucyl-DL-phenylalanine. Several enzymatic strategies have been developed for this purpose, offering an advantage over chemical methods which often suffer from high costs and racemization issues. rsc.org
One major approach is the "hydantoinase process," an industrial multi-enzymatic system that converts D,L-hydantoins into D-amino acids with high yield and enantioselectivity. nih.govresearchgate.net Another common method is the kinetic resolution of a racemic mixture of amino acids using L-amino acid oxidases (L-AAO) or L-amino acid deaminases (LAAD), which selectively deaminate the L-enantiomer, leaving the desired D-amino acid. nih.govnih.gov For example, L-AAO from Rhodococcus sp. has been used to produce a variety of D-amino acids from their corresponding racemic mixtures. nih.gov
More advanced methods involve multi-enzyme cascade reactions. A one-pot system coupling phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization process has been used to synthesize substituted D-phenylalanines from cinnamic acids with high yield and optical purity. nih.govnih.gov Similarly, a tri-enzymatic cascade was designed to produce D-phenylalanine from L-phenylalanine, achieving a 96.3% conversion rate. dntb.gov.ua D-amino acid dehydrogenases (DAADH) are also valuable as they catalyze the direct asymmetric reductive amination of α-keto acids to the corresponding D-amino acids. rsc.orgnih.gov For instance, D-leucine has been synthesized from 2-oxo-4-methylvaleric acid with a 99% yield and >99% enantiomeric excess (ee) using an engineered DAADH. mdpi.com
| Enzyme/System | Strategy | Substrate(s) | Product(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Hydantoinase Process | Dynamic Kinetic Resolution | D,L-Hydantoins | Various D-Amino Acids | An established industrial process with high yield and enantioselectivity. nih.gov | nih.gov |
| L-Amino Acid Oxidase (L-AAO) | Kinetic Resolution | DL-Amino Acids | Various D-Amino Acids | The maximum theoretical yield is 50% of the starting racemic mixture. nih.gov | nih.gov |
| Phenylalanine Ammonia Lyase (PAL) Cascade | Deracemization | Cinnamic Acids | D-Phenylalanine Derivatives | Achieved high yield and excellent optical purity in a one-pot system. nih.govnih.gov | nih.govnih.gov |
| D-Amino Acid Dehydrogenase (DAADH) | Asymmetric Reductive Amination | α-Keto Acids (e.g., 2-oxo-4-methylvaleric acid) | D-Amino Acids (e.g., D-Leucine) | Engineered enzyme achieved 99% yield and >99% ee for D-leucine. mdpi.com | mdpi.com |
| L-Amino Acid Deaminase (LAAD) & D-Amino Acid Dehydrogenase (DAADH) | Stereoinversion Cascade | L-Amino Acids (e.g., L-Phenylalanine) | D-Amino Acids (e.g., D-Phenylalanine) | Achieved quantitative yield and >99% ee for D-Phe from L-Phe. rsc.org | rsc.org |
Whole-cell biocatalysis utilizes entire microbial cells, containing the necessary enzymes, to perform complex chemical transformations. This approach avoids the need for costly enzyme purification and can facilitate cofactor regeneration. d-nb.info Engineered Escherichia coli strains are commonly used as hosts for these processes. d-nb.infoacs.org
For dipeptide synthesis, E. coli can be engineered to co-express an L-amino acid ligase (Lal) and other enzymes for cofactor recycling, such as polyphosphate kinase for ATP regeneration. acs.orgnih.gov By disrupting endogenous peptidases that would otherwise degrade the product, the accumulation of the desired dipeptide can be significantly enhanced. acs.orgnih.gov While direct synthesis of DL-Leucyl-DL-phenylalanine using this method is not explicitly detailed in the provided sources, the successful production of the Leu-Leu dipeptide demonstrates the principle. acs.orgnih.gov An engineered E. coli chassis achieved a space-time yield of 23.85 g/L/day for Leu-Leu production in an ATP self-sufficient manner. acs.orgnih.gov Similarly, whole-cell biocatalysts have been developed for the synthesis of other dipeptides, like L-carnosine (β-alanine-L-histidine), achieving high yields and allowing for biocatalyst recycling. genscript.comnih.gov This methodology could be adapted for DL-Leucyl-DL-phenylalanine by using an engineered cell factory that first produces D-leucine and D-phenylalanine and then ligates them.
Chemical Synthesis Strategies for DL-Leucyl-DL-phenylalanine and Analogues
Conventional chemical synthesis remains a cornerstone of peptide production, offering versatility and scalability. The synthesis of a racemic dipeptide like DL-Leucyl-DL-phenylalanine can be accomplished through established solution-phase or solid-phase techniques.
Solution-phase peptide synthesis (SPPS) involves carrying out the reaction in a solvent system where all reactants are dissolved. acs.org The fundamental steps include protecting the N-terminus of one amino acid and the C-terminus of another, activating the free carboxyl group, coupling the two amino acids to form a peptide bond, and finally, removing the protecting groups. mdpi.comed.gov
To synthesize DL-Leucyl-DL-phenylalanine, one could start with racemic mixtures of N-protected leucine and C-protected phenylalanine. The activation of the carboxylic acid is a critical step, often performed using activating reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4). mdpi.comnih.gov The use of microwave heating in conjunction with a condensing agent like TiCl4 has been shown to shorten reaction times and provide high yields for dipeptide synthesis while maintaining the chiral integrity of the substrates. mdpi.comnih.gov A significant challenge in this process is preventing racemization at the activated carboxyl residue. mdpi.com
| Coupling Agent / Method | Solvent / Conditions | Key Feature | Reference |
|---|---|---|---|
| Titanium tetrachloride (TiCl4) with Microwave Heating | Pyridine, 40°C | Rapid synthesis (short reaction times) with high yields and retention of chiral integrity. mdpi.comnih.gov | mdpi.comnih.gov |
| DIC/HONB | DMF, Microwave-assisted | Achieved 65% yield with no racemization. mdpi.com | mdpi.com |
| TBTU/HOBt/DIEA | Neat water, Microwave irradiation | A novel method performing synthesis in an aqueous environment. mdpi.com | mdpi.com |
| Group-Assisted Purification (GAP) | DCM | Avoids traditional chromatography by using a recoverable auxiliary, reducing waste. nih.gov | nih.gov |
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govscielo.br This method simplifies the purification process, as excess reagents and by-products are simply washed away by filtration. nih.govscielo.br
To produce a racemic mixture of dipeptides, one could utilize racemic building blocks. For example, after attaching the first C-terminal amino acid (e.g., Fmoc-DL-Leucine) to a suitable resin (like Wang resin or Trityl chloride resin), the subsequent coupling step would involve a racemic mixture of the next protected amino acid (e.g., Fmoc-DL-Phenylalanine). scielo.brresearchgate.net This would result in a mixture of all four possible stereoisomers (LL, DD, LD, DL) of the dipeptide attached to the resin. The desired DL-Leucyl-DL-phenylalanine would then need to be separated from the other isomers after cleavage from the resin. A key challenge in SPPS is the potential for racemization during the coupling of amino acid derivatives, which can be minimized through the careful selection of coupling agents and conditions. nih.govresearchgate.net
Synthesis of Non-Proteinogenic Amino Acid Conjugates Involving D-Leucine and D-Phenylalanine
The incorporation of D-amino acids like D-leucine and D-phenylalanine into larger molecules is a key strategy for creating non-proteinogenic amino acid conjugates. A notable example is the synthesis of conjugates with the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), aiming to reduce its gastrointestinal side effects. nih.govresearchgate.netconsensus.app
The synthetic approach involves the initial creation of Diclofenac amino acid esters. nih.govconsensus.app This is achieved by using HOSu (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) active esters of Diclofenac, which then react with the amino group of the respective D-amino acid (D-leucine or D-phenylalanine). nih.govresearchgate.netconsensus.app Following the formation of the ester conjugate, further modifications can be made. Alkaline hydrolysis of these esters yields the corresponding free acids, while treatment with Lawesson's Reagent results in the formation of thioamides. nih.govconsensus.app This multi-step process allows for the creation of a library of Diclofenac-D-amino acid conjugates with varied chemical properties. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents/Steps | Product Type |
| Diclofenac | D-Leucine | HOSu or HOBt active esters | Diclofenac-D-Leucine ester conjugate |
| Diclofenac | D-Phenylalanine | HOSu or HOBt active esters | Diclofenac-D-Phenylalanine ester conjugate |
| Diclofenac-D-amino acid ester | Sodium Hydroxide (NaOH) | Alkaline Hydrolysis | Diclofenac-D-amino acid free acid |
| Diclofenac-D-amino acid ester | Lawesson's Reagent | Thioamide formation | Diclofenac-D-amino acid thioamide |
This table summarizes the synthetic pathway for creating non-proteinogenic amino acid conjugates of Diclofenac with D-Leucine and D-Phenylalanine.
Cyclization and Conformational Control in DL-Leucyl-DL-phenylalanine Based Structures
The transition from linear dipeptides to cyclic structures is a critical area of research, as cyclization imparts significant conformational rigidity and can enhance stability. acs.orgnih.gov For dipeptides containing phenylalanine and leucine, this transformation is often thermally driven and results in the formation of robust cyclic compounds known as diketopiperazines (DKPs). researchgate.net
The thermal treatment of linear dipeptides is an efficient, solvent-free method for synthesizing cyclic dipeptides. bac-lac.gc.ca When dipeptides containing phenylalanine and leucine residues are heated, they undergo an intramolecular condensation reaction, eliminating a molecule of water to form a six-membered diketopiperazine ring. acs.orgbac-lac.gc.ca This process is often irreversible and can be catalyzed by the presence of water, which facilitates the necessary head-to-tail cyclization of the linear precursor. acs.orgnih.gov
Studies using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and mass spectrometry have elucidated the mechanisms of this transformation. acs.orgnih.govbac-lac.gc.ca For many dipeptides, heating first causes the loss of any water of hydration, followed by the chemical decomposition of the anhydrous dipeptide into the corresponding cyclodipeptide and water. bac-lac.gc.ca The thermal stability and the temperature at which cyclization occurs are influenced by the specific amino acid side chains and the crystal structure of the linear dipeptide. bac-lac.gc.ca For instance, dipeptides with smaller side groups or a greater number of hydrogen bonds in their solid state tend to exhibit higher thermal stability. bac-lac.gc.ca The fragmentation pathways of dipeptides like leucyl-phenylalanine under pyrolysis conditions also confirm that cyclization is a major competing pathway alongside direct cleavage. acs.org
| Dipeptide Type | Decomposition Onset (TGA) | Decomposition Onset (DSC) | Enthalpy Change (ΔH) | Primary Product |
| Phenylalanine-containing | Varies | 190-280 °C | Varies | Cyclic Dipeptide (DKP) |
| Leucine-containing | Varies | 230-290 °C | Varies | Cyclic Dipeptide (DKP) |
This table provides generalized thermal analysis data for the cyclization of dipeptides containing phenylalanine and leucine, based on systematic studies. Actual values depend on the specific sequence and stereochemistry. bac-lac.gc.ca
The synthesis of cyclic peptides, including those with DL-leucyl-DL-phenylalanine sequences, primarily utilizes solid-phase peptide synthesis (SPPS). nih.govbiomolther.orgresearchgate.net This methodology allows for the controlled, stepwise assembly of the linear peptide chain on a solid resin support. researchgate.net To create a cyclic structure containing D-amino acids, building blocks such as Fmoc-D-Leu-OH and Fmoc-D-Phe-OH are incorporated during the chain assembly.
After the linear sequence is complete, the crucial cyclization step is performed. researchgate.net This typically involves "head-to-tail" lactamization, where the N-terminal amino group attacks the C-terminal carboxylic acid to form an amide bond, closing the ring. nih.govbiomolther.org This on-resin cyclization is often promoted by coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of a base. researchgate.netnih.gov The use of D-amino acids in the sequence can influence the peptide's conformational preference, sometimes facilitating the adoption of specific secondary structures like β-turns, which can be advantageous for efficient cyclization. nih.gov Once cyclization is complete, the cyclic peptide is cleaved from the resin support. A major challenge in this field is the sequencing of the final cyclic products, as conventional methods like Edman degradation are not applicable due to the absence of a free N-terminus. nih.govbiomolther.org
Iii. Mechanistic Investigations of Biological Activity and Interactions of Dl Leucyl Dl Phenylalanine
Substrate Specificity in Enzyme Systems
DL-Leucyl-DL-phenylalanine serves as a valuable substrate for identifying and characterizing certain peptidases, owing to the specific nature of its peptide bond, which is targeted by these enzymes.
The dipeptide DL-Leucyl-DL-phenylalanine is utilized as a substrate to detect and analyze dipeptidase activity in the model organisms Drosophila simulans and Drosophila melanogaster. medchemexpress.comcookechem.commedchemexpress.comchemicalbook.com In laboratory settings, this compound is employed in biochemical assays, often involving gel electrophoresis, where its cleavage by dipeptidases can be visualized as distinct staining regions. medchemexpress.comcookechem.comchemicalbook.com This allows researchers to identify and study the genetic and biochemical properties of these enzymes.
In Drosophila melanogaster, four major peptidases have been characterized, including two dipeptidases, Dip-A and Dip-B. nih.gov The activity of these dipeptidases is high throughout the postembryonic stages of the fruit fly. nih.gov Studies on the genetic variations of these enzymes, such as the allozymes of dipeptidase-A (DIP-A), use specific dipeptide substrates to investigate their functional significance. nih.gov Although DIP-A was initially thought to be the sole enzyme capable of hydrolyzing certain dipeptides, research has shown that even flies with null alleles for this enzyme can survive on diets where an essential amino acid is supplied only in dipeptide form, suggesting the existence of alternative biochemical pathways. nih.gov The use of substrates like DL-Leucyl-DL-phenylalanine is crucial for such investigations into enzyme function and genetic polymorphism in these model systems. medchemexpress.comchemicalbook.com
Table 1: Application of DL-Leucyl-DL-phenylalanine in Drosophila Research
| Organism | Application | Detected Enzyme | Method |
|---|---|---|---|
| Drosophila simulans | Substrate for enzyme detection | Dipeptidase | Gel staining medchemexpress.comcookechem.comchemicalbook.com |
Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. sci-hub.se Leucine (B10760876) aminopeptidases (LAPs), belonging to the M17 family of metalloproteases, are found across all kingdoms of life and typically show a preference for cleaving large, hydrophobic amino acids like leucine, phenylalanine, and tryptophan from the N-terminus of substrates. sci-hub.se These enzymes are crucial for various cellular processes, including protein turnover and the degradation of bioactive peptides. sci-hub.se
In parasitic protozoa such as Leishmania, LAPs are considered potential therapeutic targets. acs.org The leucine aminopeptidase (B13392206) from Leishmania donovani (LdLAP) has been purified and characterized, demonstrating catalytic activity against synthetic peptide substrates. acs.org LdLAP's activity is dependent on divalent metal cofactors, with optimal activity observed with Co(II). acs.org Like other LAPs, the Leishmania enzyme is involved in processing and regulating intracellular peptides by removing N-terminal amino acids. acs.orgrcsb.org Given that DL-Leucyl-DL-phenylalanine is a dipeptide composed of two amino acids favored by LAPs, it is expected to serve as a substrate for these enzymes, allowing for the study of their catalytic function. Research on LAPs from various Leishmania species, including Leishmania major, provides a structural and functional basis for understanding their interaction with peptidomimetic inhibitors and substrates. acs.orgrcsb.org
Modulation of Neurotransmitter Systems by Phenylalanine and its Dipeptides
The constituent amino acids of DL-Leucyl-DL-phenylalanine, L-phenylalanine and D-phenylalanine, have distinct and significant effects on the synthesis and degradation of key neurotransmitters.
L-phenylalanine is an essential amino acid that serves as a primary precursor for the synthesis of several critical neurotransmitters. chinaaminoacid.commedicalnewstoday.com In the body, L-phenylalanine is converted into another amino acid, L-tyrosine, by the enzyme phenylalanine hydroxylase. wikipedia.orgmikronaehrstoffcoach.com L-tyrosine is then the direct precursor in the catecholamine synthesis pathway. chinaaminoacid.com
The steps in this pathway are as follows:
L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase. nih.gov
L-DOPA is then converted to the neurotransmitter dopamine (B1211576) . medchemexpress.comwikipedia.org
Dopamine can be further converted into norepinephrine (B1679862) (noradrenaline). medchemexpress.comwikipedia.org
Finally, norepinephrine can be converted to epinephrine (B1671497) (adrenaline). medchemexpress.comwikipedia.org
Table 2: Catecholamine Synthesis Pathway from L-Phenylalanine
| Precursor | Enzyme | Product |
|---|---|---|
| L-Phenylalanine | Phenylalanine Hydroxylase | L-Tyrosine |
| L-Tyrosine | Tyrosine Hydroxylase | L-DOPA |
| L-DOPA | DOPA Decarboxylase | Dopamine |
| Dopamine | Dopamine β-hydroxylase | Norepinephrine |
D-phenylalanine, the synthetic stereoisomer of L-phenylalanine, is not incorporated into proteins but exhibits distinct pharmacological activity. wikipedia.org It has been proposed that D-phenylalanine functions as an inhibitor of enzymes that degrade enkephalins, which are naturally occurring opioid peptides involved in pain modulation. wikipedia.orglookchem.com
The primary enzyme implicated in this process is carboxypeptidase A. wikipedia.orgnih.govmedcentral.comclinmedjournals.org By blocking the action of carboxypeptidase A, D-phenylalanine is thought to slow the breakdown of enkephalins. lookchem.commedcentral.com This inhibition leads to an increase in the levels and duration of action of enkephalins in the nervous system. clinmedjournals.org As enkephalins act as agonists at opioid receptors, their increased availability is hypothesized to produce analgesic (pain-relieving) effects. wikipedia.orgnih.gov This mechanism has been the subject of studies investigating the potential therapeutic use of D-phenylalanine for chronic pain. nih.govmedcentral.com
Phenylalanine can indirectly affect the synthesis of serotonin (B10506), another crucial neurotransmitter, by competing with its precursor for transport into the brain. Phenylalanine shares the same active transport channel, the L-type amino acid transporter 1 (LAT1), with other large neutral amino acids (LNAAs) to cross the blood-brain barrier. wikipedia.orgmtu.edunih.govbiorxiv.org
This group of competing amino acids includes tryptophan, which is the essential precursor for the synthesis of serotonin. nih.govmtu.edu When plasma levels of phenylalanine are high, it can outcompete tryptophan for transport via the LAT1 carrier into the brain. mtu.edubiorxiv.org This competition can lead to reduced brain availability of tryptophan. biorxiv.org A decrease in brain tryptophan levels can, in turn, limit the rate of serotonin synthesis, as tryptophan hydroxylase, the rate-limiting enzyme in this pathway, is not saturated under normal conditions. nih.gov This competitive inhibition at the blood-brain barrier is a key aspect of the pathophysiology of conditions like phenylketonuria (PKU), where excessively high phenylalanine levels can lead to deficiencies in brain serotonin and dopamine. nih.govnih.govbiorxiv.org
Pharmacological Mechanisms of DL-Phenylalanine and Related Compounds
The biological activities of the dipeptide DL-Leucyl-DL-phenylalanine are intrinsically linked to the pharmacological properties of its constituent amino acids, L-phenylalanine and D-phenylalanine. The racemic mixture, DL-phenylalanine (DLPA), is noted for its potential analgesic and antidepressant effects. wikipedia.orgfullscript.com The L-isomer is a natural, essential amino acid that serves as a precursor to key neurotransmitters, while the D-isomer is a synthetic form that interacts with endogenous enzyme systems. wikipedia.orgreliasmedia.com
The proposed pain-relieving effects of DL-phenylalanine are primarily attributed to the actions of its D-phenylalanine (DPA) component. wikipedia.org DPA is hypothesized to function as an inhibitor of enkephalinase enzymes, such as carboxypeptidase A. wikipedia.orgnih.govmedcentral.com These enzymes are responsible for the degradation of enkephalins, which are endogenous opioid peptides that play a crucial role in the body's natural pain-control system (the endogenous analgesia system). nih.govnih.govrnlabs.com.au
By inhibiting the breakdown of enkephalins, DPA may increase the levels and activity of these peptides at their receptors, leading to a reduction in pain perception. medcentral.comnih.govrnlabs.com.au This mechanism suggests that DLPA could up-regulate the endogenous analgesia system, potentially potentiating the effects of other pain-relief measures like opiate therapy or acupuncture that also activate this system. nih.govresearchgate.net Enkephalins are key neurotransmitters in this system, which projects from the brainstem to the spinal cord to suppress pain signals. nih.gov While some studies and clinical observations support this analgesic role, other research, including a double-blind crossover study, found no significant analgesic effect from D-phenylalanine in chronic pain patients when compared to a placebo. fullscript.comnih.gov Another study in primates also failed to find opiate receptor-mediated analgesia, suggesting potential species-specific differences in its action. nih.gov
| Study Focus | Proposed Mechanism | Key Findings | Supporting Citations |
|---|---|---|---|
| Enkephalinase Inhibition | DPA blocks enzymes (e.g., carboxypeptidase A) that degrade enkephalins. | Hypothesized to increase enkephalin levels, leading to analgesia. | wikipedia.orgnih.govmedcentral.com |
| Endogenous Analgesia System (EAS) Up-regulation | Potentiates the body's natural pain-suppression pathways. | May enhance the efficacy of opiates and acupuncture by supporting EAS neurotransmitters like enkephalins. | nih.govresearchgate.net |
| Clinical Efficacy in Chronic Pain | Direct evaluation of pain relief in human subjects. | A double-blind crossover study found no significant difference in pain relief between DPA and placebo. | nih.gov |
| Primate Model Study | Evaluation of antinociceptive actions in monkeys. | DPA did not produce statistically significant, naloxone-reversible analgesia, questioning an opiate-mediated mechanism in this model. | nih.gov |
The potential antidepressant effects of DL-phenylalanine are linked to both its isomers. The L-phenylalanine component serves as a direct precursor in the biosynthesis of several key monoamine neurotransmitters. wikipedia.orgnordicbiosite.com This pathway proceeds from L-phenylalanine to L-tyrosine, which is then converted to L-DOPA, the immediate precursor to dopamine. wikipedia.orgwikipedia.org Dopamine can be further converted into norepinephrine (noradrenaline) and epinephrine (adrenaline). wikipedia.orgnordicbiosite.com
The theory that deficiencies in these catecholamine neurotransmitters may contribute to depression has led to research into phenylalanine as a supplemental precursor. reliasmedia.comexcli.de By increasing the available pool of L-phenylalanine, it is thought that the synthesis of dopamine and norepinephrine could be enhanced, potentially alleviating depressive symptoms. wikipedia.orgresearchgate.net
The D-phenylalanine component may also contribute to antidepressant effects through its inhibition of enkephalin degradation. wikipedia.org Enkephalins act on opioid receptors, and activation of these receptors is known to produce antidepressant-like effects. wikipedia.org Some studies in animal models have suggested that D-phenylalanine possesses antidepressant properties, with one study concluding it had a higher potency than some classical antidepressants at the doses used. srce.hrresearchgate.net However, clinical trials in humans have yielded mixed results, with some early studies suffering from poor methodology and a lack of clear, positive outcomes. reliasmedia.com
| Precursor | Intermediate(s) | Final Neurotransmitter(s) | Citation |
|---|---|---|---|
| L-Phenylalanine | L-Tyrosine → L-DOPA | Dopamine | wikipedia.orgwikipedia.org |
| Dopamine | - | Norepinephrine (Noradrenaline) | wikipedia.orgnordicbiosite.com |
| Norepinephrine | - | Epinephrine (Adrenaline) | wikipedia.orgnordicbiosite.com |
To develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects, such as gastrointestinal irritation, researchers have synthesized conjugates of existing drugs with amino acids. nih.govnih.gov Studies have explored the creation of conjugates between diclofenac (B195802), a widely used NSAID, and several non-proteinogenic amino acids, including D-leucine and D-phenylalanine. nih.govresearchgate.net
In one study, diclofenac was conjugated with D-leucine and D-phenylalanine (among others) to create new ester and acid compounds. nih.gov These new chemical entities were then screened for their anti-inflammatory, analgesic, and ulcerogenic activities in rats. The research found that the synthesized conjugates generally retained a significant degree of anti-inflammatory activity. nih.govresearchgate.net Notably, most of the new conjugates, unlike the parent diclofenac, were found to be non-ulcerogenic in the rat models, indicating that this chemical modification successfully mitigated a major side effect. nih.gov The anti-inflammatory potency of the various conjugates was found to be significant, revealing that this prodrug approach is a promising strategy for developing safer anti-inflammatory agents. nih.govresearchgate.net
Interactions with Cellular and Molecular Pathways
The constituent parts of DL-Leucyl-DL-phenylalanine can interact with various biological pathways at a cellular and molecular level, influencing processes from microbial defense to hormonal signaling.
D-amino acids, which are released by various bacteria, can regulate cellular processes in microbial communities, including biofilm integrity. frontiersin.org Some studies have shown that exogenous D-amino acids can inhibit the formation of biofilms by microorganisms like P. aeruginosa and S. aureus, not by affecting growth but by reducing the initial adhesion phase. frontiersin.org The mechanism may involve a reduction in the production of extracellular proteins that are crucial for the biofilm matrix. frontiersin.org
The ingestion of proteins and their constituent amino acids and peptides is a primary stimulus for the release of several gastrointestinal hormones that regulate digestion and appetite. L-phenylalanine, in particular, is a potent stimulator of cholecystokinin (B1591339) (CCK) release from endocrine I-cells in the small intestine. researchgate.netphysiology.org
Research has demonstrated that this stimulation occurs through the activation of the calcium-sensing receptor (CaSR) on CCK cells. physiology.org Aromatic amino acids like phenylalanine bind to this receptor, leading to an increase in intracellular calcium, which triggers CCK secretion. physiology.org The release of CCK is a key signal for gallbladder contraction, pancreatic enzyme secretion, and inducing satiety. physiology.orgwikipedia.org
In addition to CCK, amino acids and peptides influence the release of other gut hormones like Peptide-YY (PYY). mdpi.comfrontiersin.org PYY is released from L-cells in the intestine after a meal and acts to reduce appetite and slow gastric motility. frontiersin.orgwikipedia.org Studies have shown that L-phenylalanine can stimulate the secretion of PYY. mdpi.comfrontiersin.org The amount of PYY released is generally proportional to the caloric content of a meal, with proteins and fats being strong stimulants. nih.gov This hormonal response is a critical part of the gut-brain axis that regulates food intake and energy homeostasis. frontiersin.orgnih.gov
| Hormone | Secreting Cell | Stimulus/Mechanism | Physiological Effect | Supporting Citations |
|---|---|---|---|---|
| Cholecystokinin (CCK) | Intestinal I-cells | L-phenylalanine activates the Calcium-Sensing Receptor (CaSR) on I-cells. | Stimulates gallbladder contraction, pancreatic secretion, and satiety. | researchgate.netphysiology.orgwikipedia.org |
| Peptide-YY (PYY) | Intestinal L-cells | Released in response to nutrients, including L-phenylalanine. | Reduces appetite and slows gastric motility. | mdpi.comfrontiersin.org |
Modulation of Insulin (B600854) and Glucagon (B607659) Release
Following a comprehensive review of available scientific literature, no specific research findings or data were identified regarding the direct modulatory effects of the chemical compound DL-Leucyl-DL-phenylalanine on the release of insulin and glucagon.
Current research on the regulation of pancreatic hormone secretion has extensively focused on individual amino acids, such as L-leucine and L-phenylalanine, and their impact on insulin and glucagon secretion when administered alone or in combination with other nutrients. However, studies investigating the specific biological activity of the dipeptide DL-Leucyl-DL-phenylalanine in this context are not present in the reviewed scientific literature.
Therefore, it is not possible to provide detailed research findings or data tables on the mechanistic investigations into how DL-Leucyl-DL-phenylalanine modulates insulin and glucagon release.
Iv. Advanced Analytical and Characterization Methodologies for Dl Leucyl Dl Phenylalanine
Spectroscopic Analysis of DL-Leucyl-DL-phenylalanine and its Complexes
Spectroscopic methods are indispensable for probing the molecular features of DL-Leucyl-DL-phenylalanine. By interacting with electromagnetic radiation, the molecule yields spectra that serve as fingerprints for its structural and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like DL-Leucyl-DL-phenylalanine in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal the number and types of chemically distinct protons and carbons. For DL-Leucyl-DL-phenylalanine, specific resonances would correspond to the protons and carbons of the leucine (B10760876) side chain, the phenylalanine aromatic ring and side chain, and the peptide backbone.
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. ipb.ptlibretexts.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This would confirm the spin systems within the leucine and phenylalanine residues.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the dipeptide's preferred conformation and folding in solution. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for DL-Leucyl-DL-phenylalanine (Note: Exact chemical shifts are dependent on solvent and pH. Values are estimated based on individual amino acid data.)
| Atom Type | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | Leucine | ~4.0 - 4.5 | ~53 - 55 |
| β-CH₂ | Leucine | ~1.5 - 1.8 | ~40 - 42 |
| γ-CH | Leucine | ~1.6 - 1.9 | ~24 - 26 |
| δ-CH₃ | Leucine | ~0.8 - 1.0 | ~21 - 23 |
| α-CH | Phenylalanine | ~4.5 - 4.8 | ~55 - 58 |
| β-CH₂ | Phenylalanine | ~3.0 - 3.3 | ~38 - 40 |
| Aromatic CH | Phenylalanine | ~7.2 - 7.4 | ~127 - 130 |
| Quaternary Aromatic C | Phenylalanine | N/A | ~136 - 138 |
| Carbonyl C=O | Peptide/Acid | N/A | ~172 - 177 |
This interactive table summarizes the expected NMR chemical shift ranges for the different nuclei within the DL-Leucyl-DL-phenylalanine molecule, based on data for its constituent amino acids. bmrb.io
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing valuable information about functional groups and intermolecular interactions, particularly hydrogen bonding. mdpi.comthermofisher.com For DL-Leucyl-DL-phenylalanine, the FTIR spectrum is dominated by characteristic absorption bands of the peptide backbone.
The most informative regions in the IR spectrum for peptides are:
Amide I Band (1600-1700 cm⁻¹): Arises primarily from the C=O stretching vibration of the peptide bond. thermofisher.com Its precise frequency is highly sensitive to the peptide's secondary structure (e.g., β-sheets, turns, random coil) and hydrogen bonding patterns.
Amide II Band (1500-1600 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations. thermofisher.com Like the Amide I band, its position is conformation-dependent.
N-H Stretching (around 3300 cm⁻¹): The frequency of the N-H stretch of the amine and amide groups provides direct evidence of hydrogen bonding. A shift to lower wavenumbers indicates stronger hydrogen bonding.
Carboxylic Acid Bands: The O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700-1760 cm⁻¹) of the terminal carboxyl group are also key features.
The availability of an FTIR spectrum for DL-Leucyl-DL-phenylalanine in spectral databases confirms its utility in identity confirmation. nih.gov Analysis of these bands can reveal details about the solid-state packing and intermolecular hydrogen bonding network of the dipeptide. mdpi.com
Table 2: Key FTIR Absorption Bands for DL-Leucyl-DL-phenylalanine
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | Amine (NH₂) / Amide (N-H) | 3200 - 3400 | Hydrogen Bonding |
| C-H Stretch | Aliphatic / Aromatic | 2850 - 3100 | Structural Backbone |
| C=O Stretch | Carboxylic Acid | 1700 - 1760 | Terminal Acid Group |
| Amide I (C=O Stretch) | Peptide Bond | 1600 - 1700 | Conformation, H-Bonding |
| Amide II (N-H Bend) | Peptide Bond | 1500 - 1600 | Conformation, H-Bonding |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Phenylalanine Residue |
This interactive table highlights the principal vibrational bands expected in the FTIR spectrum of DL-Leucyl-DL-phenylalanine and their correlation to specific molecular features. thermofisher.comresearchgate.net
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of DL-Leucyl-DL-phenylalanine with high accuracy and to confirm its elemental composition. vanderbilt.edu When coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective tool for identification and quantification. nih.gov
In a typical LC-MS/MS experiment, DL-Leucyl-DL-phenylalanine is first separated from a mixture by HPLC and then ionized, commonly using electrospray ionization (ESI). The resulting ion (e.g., the protonated molecule [M+H]⁺ with m/z ≈ 279.17) is selected and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern provides definitive structural confirmation. For example, a common fragmentation pathway is the cleavage of the peptide bond, which would yield ions corresponding to the individual leucine and phenylalanine residues.
Public databases contain detailed experimental mass spectrometry data for DL-Leucyl-DL-phenylalanine. nih.gov
Table 3: LC-MS/MS Data for DL-Leucyl-DL-phenylalanine
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |
| Monoisotopic Mass | 278.16304 Da | PubChemLite uni.lu |
| Precursor Ion ([M+H]⁺) | m/z 279.1703 / 279.1725 | NIST / MassBank nih.gov |
| Ionization Mode | ESI Positive | MassBank nih.gov |
| Collision Energy | 6V - 35V (depending on instrument) | NIST / MassBank nih.gov |
| Retention Time | 3.64 min | MassBank nih.gov |
| Key Fragment Ions (m/z) | 86.09, 120.08, 166.12, 231.1 | NIST / MassBank nih.gov |
This interactive table presents specific mass spectrometry data for DL-Leucyl-DL-phenylalanine, crucial for its identification and quantification in complex matrices. nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an invaluable technique for studying the secondary and tertiary structure of peptides and proteins in solution. nih.govuniroma1.it
For DL-Leucyl-DL-phenylalanine, CD analysis can provide insights into its solution conformation:
Far-UV CD (190-250 nm): This region is dominated by the absorption of the chiral peptide bond. The shape and magnitude of the CD signal in this region can indicate the presence of ordered secondary structures like β-turns or a more flexible, random coil-like conformation. researchgate.netcreative-proteomics.com
Near-UV CD (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains. creative-proteomics.com The signal from the phenylalanine residue in DL-Leucyl-DL-phenylalanine can provide information about its local environment and any conformational constraints imposed by the rest of the molecule or its interactions with a complexing agent. nih.gov
By monitoring changes in the CD spectrum as a function of temperature, pH, or solvent, one can study the conformational stability and dynamics of the dipeptide.
UV/Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For DL-Leucyl-DL-phenylalanine, the UV spectrum is characterized by two main absorption features:
Phenylalanine Chromophore: The phenyl group of the phenylalanine residue gives rise to a characteristic absorption band in the near-UV region, with a maximum absorbance (λₘₐₓ) around 257-260 nm. researchgate.netresearchgate.net
Peptide Bond: The amide bond of the peptide backbone absorbs strongly in the far-UV region, typically around 190-220 nm. researchgate.net
The Beer-Lambert law can be applied to the phenylalanine absorption band to quantify the concentration of the dipeptide in solution, provided no other components absorb in the same region. Luminescence (fluorescence) spectroscopy is less commonly used for phenylalanine-containing peptides, as its quantum yield is significantly lower than that of tryptophan or tyrosine. iosrjournals.org
Table 4: Expected UV Absorption Maxima for DL-Leucyl-DL-phenylalanine
| Chromophore | Wavelength Region | Approximate λₘₐₓ (nm) | Associated Transition |
| Phenyl Group | Near-UV | 257 - 260 | π → π |
| Peptide Bond | Far-UV | 190 - 220 | n → π / π → π* |
This interactive table shows the primary electronic transitions and their corresponding absorption wavelengths for DL-Leucyl-DL-phenylalanine. researchgate.netresearchgate.net
Chromatographic and Electrophoretic Techniques
Chromatographic and electrophoretic methods are essential for the separation, purification, and quantitative analysis of DL-Leucyl-DL-phenylalanine. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most common technique. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile (B52724) mixture), is highly effective for separating dipeptides. nih.govresearchgate.net Detection is often achieved using a UV detector set to the absorbance maximum of phenylalanine (~260 nm) or a lower wavelength (~215-225 nm) to detect the peptide bond for higher sensitivity. nih.govresearchgate.net Specific LC-MS methods have documented a retention time of 3.64 minutes for DL-Leucyl-DL-phenylalanine on an Acquity UPLC BEH C18 column. nih.gov
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique offers high separation efficiency and requires minimal sample volume, making it a viable alternative or complementary method to HPLC for purity analysis and quantification. nih.gov
These separation techniques are fundamental for quality control, ensuring the purity of the compound and quantifying it in various samples, from synthesis reaction mixtures to biological fluids.
Table 5: Example Chromatographic Conditions for Dipeptide Analysis
| Parameter | HPLC-UV Method | LC-MS Method |
| Technique | Reversed-Phase HPLC | UPLC-MS |
| Column | C18 | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase | Gradient of phosphate (B84403) buffer and acetonitrile | Gradient of water (w/ 0.1% formic acid) and acetonitrile (w/ 0.1% formic acid) |
| Flow Rate | ~1.0 mL/min | ~0.3 - 0.5 mL/min |
| Detection | UV at 225 nm or 260 nm | Mass Spectrometry (ESI+) |
| Retention Time | Analyte-specific | 3.64 min for DL-Leucyl-DL-phenylalanine |
This interactive table compares typical conditions for analyzing DL-Leucyl-DL-phenylalanine using HPLC-UV and LC-MS, based on established methods for related compounds and specific data. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like DL-Leucyl-DL-phenylalanine, offering high resolution and sensitivity for both purity assessment and quantitative measurements. nih.govscirp.orgresearchgate.netchromatographyonline.comresearchgate.netdubailabtests.comrsc.orgresearchgate.netnih.gov
Purity Analysis:
The purity of synthesized dipeptides can be effectively analyzed using HPLC coupled with a photodiode array (PDA) detector. nih.gov This setup allows for the monitoring of elution at specific wavelengths, such as 220 nm, to detect the dipeptide and any potential impurities. nih.gov A titrimetric analysis has also been used to establish a purity of ≥98.0% for DL-Leucyl-DL-phenylalanine. vwr.com
Quantitative Analysis:
For quantitative analysis, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), creating a powerful analytical tool (HPLC-MS/MS). nih.gov This hyphenated technique provides high selectivity and sensitivity, enabling the absolute quantification of dipeptides. nih.gov The use of stable isotope-labeled internal standards is a common strategy to ensure reliable and accurate quantification by correcting for matrix effects such as ion suppression. nih.gov
Researchers have developed various HPLC methods for the quantification of dipeptides and their constituent amino acids in diverse and complex matrices. nih.govscirp.orgresearchgate.netchromatographyonline.comresearchgate.netdubailabtests.comrsc.orgresearchgate.netnih.gov For instance, a method for the simultaneous determination of 33 amino acids and dipeptides has been validated, demonstrating the versatility of HPLC-based approaches. sigmaaldrich.com The development of novel metal tags can further enhance the sensitivity of HPLC/ICP-MS for amino acid and dipeptide analysis, with detection limits in the nanomolar range. scirp.org
Different HPLC modes, such as reversed-phase (RP) and hydrophilic interaction chromatography (HILIC), are employed depending on the specific analytical needs. scirp.orgresearchgate.net For example, a HILIC method using a phosphorylcholine (B1220837) column has been successfully used for the identification of histidine-containing dipeptides. researchgate.net The choice of column, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity. scirp.orgresearchgate.netresearchgate.netresearchgate.net
Table 1: HPLC Methods for Dipeptide and Amino Acid Analysis
| Analytical Target | HPLC Method | Column | Detector | Key Findings |
|---|---|---|---|---|
| Phenylalanine and Tyrosine | Gradient RP-HPLC | Monolithic RP-C18 | Photo Diode Array (PDA) | Rapid analysis (<6 min) with good resolution and accuracy for phenylketonuria diagnosis. rsc.org |
| Phenylalanine | HPLC-UV | Nova-pack C18 | UV (215 nm) | Quick and reliable method for phenylalanine quantification in plasma for PKU screening. researchgate.net |
| Phenylalanine (from Aspartame) | HPLC | Not specified | Fluorescent | Quantifies phenylalanine and its optical purity after hydrolysis of aspartame. nih.gov |
| Histidine-Containing Dipeptides | Isocratic HILIC | Phosphorylcholine HILIC | UV (214 nm) | Simple and rapid method for identifying specific dipeptides in various samples. researchgate.net |
Gas Chromatography (GC) for Amino Acid Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the detailed profiling of amino acids, including those that constitute dipeptides like DL-Leucyl-DL-phenylalanine. sigmaaldrich.comuni-giessen.denih.govnih.govresearchgate.net This method is instrumental in determining the amino acid composition of a sample after hydrolysis of the dipeptide.
To make the non-volatile amino acids suitable for GC analysis, a derivatization step is essential. uni-giessen.denih.gov This process converts the amino acids into volatile compounds. Common derivatization approaches include the formation of N-trifluoroacetyl (TFA) dipeptide methyl esters or other derivatives using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzyl bromide (PFBBr). uni-giessen.denih.gov The choice of derivatization agent and reaction conditions is critical to avoid the formation of undesirable byproducts, such as diketopiperazines. uni-giessen.de
GC-MS provides high sensitivity and allows for the identification and quantification of a wide range of amino acids and dipeptides in a single run. sigmaaldrich.comnih.gov For instance, a rapid GC-FID (Flame Ionization Detection) method has been developed for the simultaneous determination of 33 amino acids and dipeptides in under seven minutes. sigmaaldrich.comnih.gov For highly sensitive applications, isotope dilution GC-ECNI/MS (Electron Capture Negative Ionization Mass Spectrometry) can be employed, enabling accurate analysis on the femtomole scale. nih.gov
The separation of derivatized amino acids and dipeptides is typically achieved on specialized capillary columns, such as chiral columns (e.g., Chirasil®-L-Val) for separating stereoisomers or achiral columns (e.g., phenylmethyl polysiloxane) for general profiling. uni-giessen.de The selection of the column and the temperature program are optimized to achieve the best possible separation of the target analytes. sigmaaldrich.comuni-giessen.de
Table 2: GC-based Methods for Amino Acid and Dipeptide Analysis
| Analytical Focus | Derivatization Method | GC Column | Detector | Key Features |
|---|---|---|---|---|
| Stereoisomers of Dipeptides | N-trifluoroacetyl (TFA) methyl esters, S-(+)-2-butyl esters | Chiral (Chirasil®-L-Val), Achiral (HP-5 MS) | Mass Spectrometry (MS) | Enables separation of dipeptide enantiomers and diastereomers. uni-giessen.de |
| 33 Amino Acids and Dipeptides | EZ:faast™ kit (proprietary derivatization) | Not specified | Flame Ionization Detection (FID) | Rapid and reproducible quantification in complex matrices like cell culture media. sigmaaldrich.comnih.gov |
| Femtomole Scale Amino Acid Analysis | Heptafluorobutyric anhydride (HFBA), Pentafluorobenzyl bromide (PFBBr) | Not specified | Electron Capture Negative Ionization Mass Spectrometry (ECNI/MS) | Provides high accuracy and precision for very small sample amounts using isotope dilution. nih.gov |
Capillary Electrophoresis for Enantiomeric Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the enantiomeric separation of chiral molecules like the constituent amino acids of DL-Leucyl-DL-phenylalanine. uliege.beresearchgate.netnih.govmdpi.combio-rad.com The principle of chiral CE lies in creating a stereoselective interaction between the enantiomers and a chiral selector added to the background electrolyte (BGE), leading to different migration times for the D- and L-enantiomers. bio-rad.com
Various chiral selectors have been successfully employed for the separation of amino acid and dipeptide enantiomers. Cyclodextrins (CDs) and their derivatives are among the most common and effective chiral selectors. researchgate.netnih.gov For instance, neutral cyclodextrins, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin, have shown excellent results in separating aromatic and lipophilic aliphatic dipeptide enantiomers. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the separation efficiency and even the migration order of the enantiomers. researchgate.net
Other chiral selectors, such as quinine (B1679958) and its derivatives, have been utilized in non-aqueous capillary electrophoresis (NACE) for the enantioseparation of N-protected amino acids like leucine and phenylalanine. uliege.be In some methods, a combination of chiral selectors, such as β-cyclodextrin and a chiral ionic liquid, can be used to achieve enhanced separation. nih.gov
The separation conditions, including the composition and pH of the background electrolyte, the concentration of the chiral selector, and the applied voltage, are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. uliege.beresearchgate.netnih.gov For example, the pH of the buffer can affect the charge of the analytes and the chiral selector, thereby influencing the enantiomeric recognition and separation. researchgate.net
Table 3: Capillary Electrophoresis Methods for Chiral Separation | Analyte | Chiral Selector | Key Separation Conditions | Detection | | --- | --- | --- | --- | | DNB-derivatives of Leucine and Phenylalanine | Quinine and its derivatives | Non-aqueous CE; BGE: 12.5 mM ammonia (B1221849), 100 mM octanoic acid in ethanol-methanol | UV (214 nm) | uliege.be | | Alanyl and Leucyl Dipeptides | Neutral cyclodextrins (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin) | Buffer pH 3.0 | Not specified | researchgate.net | | DL-Phenylalanine and DL-Tryptophan | β-Cyclodextrin and chiral ionic liquid ([TBA][L-ASP]) | BGE: 15 mM sodium tetraborate, 5 mM β-CD, 4 mM chiral ionic liquid, pH 9.5 | Not specified | nih.gov |
Gel Electrophoresis for Dipeptidase Staining
Gel electrophoresis is a fundamental technique used to separate macromolecules like proteins based on their size and charge. In the context of DL-Leucyl-DL-phenylalanine, gel electrophoresis is specifically employed for the activity staining of dipeptidases, the enzymes responsible for hydrolyzing dipeptides. medchemexpress.commedchemexpress.comasm.orgbibliotekanauki.plntu.ac.uk DL-Leucyl-DL-phenylalanine can serve as a substrate in these assays to detect the presence and activity of dipeptidases. medchemexpress.commedchemexpress.com
The principle of dipeptidase activity staining on a gel involves several steps. First, a cell extract or a purified enzyme preparation is subjected to electrophoresis, typically on a polyacrylamide or starch gel, to separate the proteins. asm.orgbibliotekanauki.plntu.ac.uk After electrophoresis, the gel is incubated with a solution containing the dipeptide substrate (e.g., DL-Leucyl-DL-phenylalanine), an L-amino acid oxidase, peroxidase, and a chromogenic substrate like o-dianisidine. asm.org
If a dipeptidase is present at a specific location on the gel, it will hydrolyze the DL-Leucyl-DL-phenylalanine, releasing its constituent amino acids, L-leucine and L-phenylalanine. The L-amino acid oxidase then acts on the liberated L-amino acids, producing hydrogen peroxide. Subsequently, peroxidase uses the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a colored band at the location of the dipeptidase activity. asm.org This method allows for the visualization of different dipeptidase isoenzymes within a sample. asm.org
Studies have utilized this technique to identify and characterize dipeptidase activities in various organisms, including Drosophila simulans, Drosophila melanogaster, and various lactic acid bacteria. medchemexpress.comasm.org The choice of dipeptide substrate is crucial, and often, pairs of peptides with reversed amino acid sequences are used to avoid misinterpretation of the results. asm.org
Table 4: Gel Electrophoresis for Dipeptidase Activity
| Organism/Sample | Gel Type | Substrate | Staining Method Components | Purpose |
|---|---|---|---|---|
| Drosophila simulans and D. melanogaster | Not specified | DL-Leucyl-DL-phenylalanine | Not explicitly detailed, but based on dipeptidase activity. | To detect regions of dipeptidase staining. medchemexpress.commedchemexpress.com |
| Lactic acid bacteria | Starch gel | Various dipeptides (including DL-peptides) | L-amino acid oxidase, peroxidase, o-dianisidine hydrochloride | To survey and characterize dipeptidase activities and specificities. asm.org |
| Micrococcus agilis | Polyacrylamide gel | N-acetyl-DL-phenylglycine or N-acetyl-DL-methionine | Method of Lewis & Harris (1967) | To localize aminoacylase (B1246476) activity after electrophoresis. bibliotekanauki.pl |
Microscopic and Imaging Techniques for Self-Assembled Structures
The ability of dipeptides, including DL-Leucyl-DL-phenylalanine, to self-assemble into highly ordered nanostructures is a field of significant research interest. Advanced microscopic and imaging techniques are indispensable for visualizing and characterizing the morphology and hierarchical organization of these self-assembled structures.
Atomic Force Microscopy (AFM) for Nanostructure Visualization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the three-dimensional visualization of surfaces at the nanoscale. nih.govresearchgate.net It is a powerful tool for characterizing the morphology of self-assembled peptide nanostructures, such as those that may be formed by DL-Leucyl-DL-phenylalanine, in their native state and under physiological conditions without the need for labeling. nih.gov
AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical image of the surface. researchgate.net This technique can provide detailed information about the size, shape, and surface features of nanostructures. nih.gov For instance, AFM has been used to visualize the lamellar structure of microcrystals formed by acetylated KLVFF peptides. nih.gov
In the study of peptide self-assembly, AFM can be used to observe the formation of various nanostructures like nanofibers, nanotubes, and nanospheres. nih.govacs.orgresearchgate.net For example, researchers have used AFM to visualize the formation of nanospheres from a dipeptide at a concentration of 0.02 mM and to generate height profile plots of these structures. acs.org Furthermore, AFM has been employed to study the changes in the morphology of a dipeptide thin film and the formation of nanostructures upon heating, demonstrating the differences in self-assembly between linear and cyclic dipeptides. researchgate.net The piezoelectric properties of self-assembled phenylalanine-leucine dipeptides have also been investigated using piezoresponse force microscopy, a specialized AFM technique. scribd.com
Table 5: AFM Applications in Peptide Nanostructure Characterization
| Peptide System | Nanostructure Observed | Key AFM Findings |
|---|---|---|
| Acetylated KLVFF | Lamellar microcrystals | Visualized the layered structure of the self-assembled microcrystals. nih.gov |
| Dipeptide 'P' | Nanospheres | Imaged 2D and 3D morphology and provided height profiles of the nanospheres. acs.org |
| L-Leucyl-L-leucine | Thin film and nanostructures | Visualized the morphological changes and formation of nanostructures after heating. researchgate.net |
Scanning Electron Microscopy (SEM) for Self-Assembled Morphology
SEM works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. These signals are then used to generate an image.
Researchers have extensively used SEM to study the self-assembly of various peptides, including phenylalanine-containing dipeptides, into diverse morphologies such as nanotubes, nanorods, and microspheres. acs.orgresearchgate.neteie.grresearchgate.net For example, Field Emission Scanning Electron Microscopy (FESEM), a high-resolution variant of SEM, has been used to show that a dipeptide can adopt different morphologies, including microspheres, in various solvents. acs.orgeie.gr The size of these self-assembled structures can also be influenced by the peptide concentration. acs.org
SEM has been instrumental in observing the formation of hexagonal peptide microtubes from the higher-order assembly of diphenylalanine nanotubes. nih.gov It has also been used to probe the self-assembled morphology of L-phenylalanine dried samples prepared from aqueous solutions at different pH values. researchgate.net Furthermore, the influence of various experimental conditions, such as substrate, temperature, pH, and the presence of salts, on the morphology of self-assembled diphenylalanine nanostructures has been qualitatively evaluated using SEM. researchgate.net
Table 6: SEM in the Study of Peptide Self-Assembly
| Peptide System | Observed Morphology | Key SEM Findings |
|---|---|---|
| Diphenylalanine (FF) | Nanotubes, microtubes | Visualized the formation of well-defined nanotubes and their higher-order assembly into microtubes. nih.govresearchgate.net |
| L-Phenylalanine | Varied morphologies | Probed the self-assembled morphology under different pH conditions. researchgate.net |
| Phenylalanine-Leucine (Phe-Leu), Leucine-Phenylalanine (Leu-Phe) | Varied morphologies | Investigated the differences in self-assembly propensity based on amino acid sequence and geometry. eie.gr |
Computational and Modeling Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method utilized to investigate the electronic structure of many-body systems, such as molecules. univ-paris13.fr It has become a crucial tool for understanding molecular interactions by calculating the electron density of a system to determine its energy and other properties. univ-paris13.fr DFT calculations can provide detailed insights into the nature and strength of non-covalent interactions, including hydrogen bonds and van der Waals forces, which are pivotal in defining the structure and function of peptides like DL-Leucyl-DL-phenylalanine.
Furthermore, DFT is instrumental in calculating the binding energies between a ligand and a receptor. southampton.ac.uk In a hypothetical scenario involving DL-Leucyl-DL-phenylalanine as a ligand, DFT could be used to compute the interaction energy with an enzyme's active site. This "QM-PBSA" (Quantum Mechanics-Poisson-Boltzmann Surface Area) approach can offer a more accurate alternative to classical molecular mechanics force fields for evaluating binding energies. southampton.ac.uk Studies have demonstrated that DFT-based methods can yield relative binding free energies that are in better agreement with experimental results. southampton.ac.uk
The table below illustrates a hypothetical comparison of interaction energies for different conformations of a dipeptide, as could be determined by DFT calculations.
| Interaction Type | Conformation | Calculated Interaction Energy (kcal/mol) |
| Intra-molecular Hydrogen Bond | Folded | -5.2 |
| π-π Stacking (Phenylalanine) | Stacked | -2.8 |
| van der Waals (Leucine side chain) | Extended | -1.5 |
This table is illustrative and does not represent actual experimental data for DL-Leucyl-DL-phenylalanine.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of biomolecules, such as the conformational changes and stability of a ligand-enzyme complex. nih.govscielo.br These simulations are crucial for understanding how a ligand like DL-Leucyl-DL-phenylalanine might interact with and stabilize within the binding site of an enzyme.
The stability of a protein-ligand complex during an MD simulation is often assessed by analyzing various parameters. mdpi.comresearchgate.net The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is a key metric, with a stable RMSD value over the simulation time indicating that the complex has reached equilibrium and the ligand is stably bound. mdpi.com The Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. mdpi.com
A typical MD simulation protocol involves several steps:
System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with solvent molecules (e.g., water). scielo.brnih.gov
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. scielo.br
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure in an appropriate statistical ensemble (e.g., NVT or NPT). scielo.br
Production Run: The main simulation is run for a specific duration (e.g., nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies) is collected. scielo.br
The following table presents hypothetical RMSD data from an MD simulation of a DL-Leucyl-DL-phenylalanine-enzyme complex.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.8 | 2.1 |
| 30 | 2.1 | 2.3 |
| 40 | 2.0 | 2.4 |
| 50 | 2.2 | 2.3 |
This table is illustrative. A plateau in the RMSD values would suggest the complex has stabilized.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orguclouvain.be QSAR models are statistical in nature and are widely used in drug discovery and toxicology to predict the activity of new or untested chemicals. longdom.orgmdpi.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The process of developing a QSAR model typically involves the following steps: mdpi.comresearchgate.net
Data Set Selection: A collection of molecules with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. uclouvain.be
For a series of dipeptides including DL-Leucyl-DL-phenylalanine, a QSAR study could be designed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The model would identify the key molecular features of the dipeptides that contribute positively or negatively to this activity.
An example of a hypothetical QSAR equation for a series of dipeptides might look like this:
Log(1/IC50) = 0.75 * LogP - 0.23 * MW + 1.54 * HBA + 0.98
Where:
Log(1/IC50) is the biological activity (e.g., inhibitory concentration).
LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
MW is the molecular weight.
HBA is the number of hydrogen bond acceptors.
The following table shows hypothetical data used to build a QSAR model.
| Compound | Log(1/IC50) | LogP | Molecular Weight | Hydrogen Bond Acceptors |
| Dipeptide 1 | 4.5 | 1.2 | 250 | 3 |
| Dipeptide 2 | 5.1 | 1.8 | 280 | 4 |
| DL-Leucyl-DL-phenylalanine | 4.8 | 1.5 | 278 | 3 |
| Dipeptide 4 | 3.9 | 0.8 | 220 | 2 |
This table is for illustrative purposes only.
By developing a validated QSAR model, researchers can virtually screen new dipeptide structures and prioritize the synthesis and testing of those predicted to have the most desirable activity profiles.
V. Research on Dl Leucyl Dl Phenylalanine in the Context of Biomaterials and Nanotechnology
Self-Assembly Mechanisms of Leucine- and Phenylalanine-Containing Peptides
The spontaneous organization of dipeptides like Leucyl-phenylalanine into ordered, hierarchical structures is a dynamic process governed by a delicate balance of multiple non-covalent interactions. manchester.ac.uknih.gov These weak and reversible forces, including hydrophobic interactions, π-π stacking, hydrogen bonding, and electrostatic forces, work in concert to guide the peptide building blocks into stable, low-energy conformations, ultimately leading to the formation of macroscopic materials such as hydrogels. nih.govmdpi.com
The self-assembly of peptides containing both aliphatic (Leucine) and aromatic (Phenylalanine) residues is strongly driven by hydrophobic and aromatic interactions.
Hydrophobic Interactions : The isobutyl side chain of leucine (B10760876) is hydrophobic and tends to minimize its contact with water. In an aqueous environment, these aliphatic groups cluster together, providing a significant thermodynamic driving force for the peptide molecules to aggregate. mdpi.com This hydrophobic collapse is a primary factor in the initial stages of self-assembly. In a study of various Fmoc-dipeptides, including those with leucine and phenylalanine, the enhancement of hydrophobic interactions was found to be a key factor in promoting the mechanical rigidity of the resulting hydrogels. nih.gov
π-π Stacking : The phenyl group of phenylalanine facilitates π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. manchester.ac.uk This interaction is directional and contributes significantly to the stability and order of the assembled nanostructures. reading.ac.uk The combination of π-π stacking and hydrogen bonding is a potent driver for the formation of β-sheet structures, which often serve as the foundational secondary structure for nanofibers and other elongated assemblies. nih.govrsc.org The interplay between disordered hydrophobic interactions and well-ordered π-π stacking is crucial in defining the final architecture of the assembled material. manchester.ac.uk
The synergistic effect of these interactions is powerful; for instance, in Fmoc-Phe-Phe, a combination of hydrophobic, π-π, and hydrogen bonding interactions mediates the formation of stable hydrogels. nih.gov
While hydrophobic and π-π interactions are primary drivers, electrostatic forces and the inherent chirality of the amino acid building blocks provide a finer level of control over the morphology of the final nanostructures.
Electrostatic Interactions : Dipeptides possess zwitterionic termini (a positively charged N-terminus and a negatively charged C-terminus) at physiological pH. The electrostatic repulsion between like charges can inhibit aggregation, while attraction between opposite charges can promote it. manchester.ac.ukmdpi.com These interactions are highly sensitive to environmental conditions such as pH and ionic strength. dovepress.com Adjusting the pH can alter the charge state of the termini, thereby triggering or disrupting the self-assembly process. nih.gov Similarly, the addition of salts can screen electrostatic repulsions, promoting the association of peptide molecules that would otherwise remain soluble. mdpi.com
Influence of Chirality : Chirality is a critical factor that can dictate the morphology and handedness of self-assembled structures. researchgate.net The use of a DL-Leucyl-DL-phenylalanine mixture implies the presence of four different stereoisomers: L-Leu-L-Phe, D-Leu-D-Phe, L-Leu-D-Phe, and D-Leu-L-Phe. Research on diphenylalanine has shown that homochiral (L-Phe-L-Phe) and heterochiral (D-Phe-L-Phe) peptides assemble into distinctly different structures. While L-Phe-L-Phe tends to form heterogeneous microtubes, the heterochiral D-Phe-L-Phe variant self-assembles into uniform nanofibrils that form a stable, transparent hydrogel. frontiersin.orgnih.govmdpi.com This demonstrates that altering the chirality of even a single amino acid residue can dramatically change the assembly pathway and final morphology. Therefore, a mixture like DL-Leucyl-DL-phenylalanine is expected to produce a complex assembly landscape, potentially leading to unique material properties compared to its homochiral counterparts.
| Dipeptide Stereoisomer | Observed Nanostructure | Resulting Material | Reference |
|---|---|---|---|
| L-Phe-L-Phe | Heterogeneous microtubes | - | mdpi.com |
| D-Phe-L-Phe | Homogeneous nanofibrils (~4 nm thick) | Stable, thermoreversible hydrogel | frontiersin.orgnih.govmdpi.com |
The self-assembly of dipeptides containing leucine and phenylalanine can yield a variety of well-defined nanostructures. The specific morphology is a result of the encoded molecular information and the assembly conditions. researchgate.neteie.gr
Nanofibrils and Nanotubes : The most common one-dimensional structures formed are nanofibers, nanoribbons, and nanotubes. manchester.ac.uk These often arise from the hierarchical assembly of β-sheet structures, which are stabilized by hydrogen bonds between peptide backbones and further associated through hydrophobic and π-π interactions. rsc.org For example, the diphenylalanine motif, a core component of Alzheimer's β-amyloid polypeptide, is well-known for its ability to form discrete, stiff nanotubes. rsc.orgnih.gov Heterochiral dipeptides, such as D-Phe-L-Phe, have been observed to form nanofibrils that constitute hydrogels. frontiersin.orgnih.gov
Hydrogels : When these one-dimensional nanofibers become sufficiently long and concentrated, they can entangle to form a three-dimensional network that entraps large amounts of water, resulting in a supramolecular hydrogel. nih.govnih.gov These materials are of particular interest for biomedical applications. The properties of these hydrogels can be tuned by modifying the peptide sequence or by changing environmental triggers like pH. nih.govbohrium.com For example, Jayawarna and coworkers demonstrated that several Fmoc-dipeptides composed of glycine, alanine, leucine, and phenylalanine could form hydrogels, with their stability and formation being pH-dependent. frontiersin.org
| Peptide Type | Primary Driving Interactions | Commonly Formed Nanostructures | Reference |
|---|---|---|---|
| Aromatic dipeptides (e.g., Phe-Phe) | π-π stacking, Hydrogen bonding | Nanotubes, Nanofibrils, Nanospheres | rsc.orgnih.govnih.gov |
| N-terminus modified dipeptides (e.g., Fmoc-Phe-Gly, Fmoc-Leu-Gly) | Hydrophobic interactions, π-π stacking | Nanofibers, Hydrogels | frontiersin.orgnih.gov |
| Heterochiral dipeptides (e.g., D-Phe-L-Phe) | Hydrogen bonding, Hydrophobic interactions | Nanofibrils, Transparent Hydrogels | frontiersin.orgnih.gov |
Biomedical Applications of Self-Assembled DL-Leucyl-DL-phenylalanine Based Nanomaterials
The nanostructures derived from the self-assembly of Leucyl-phenylalanine peptides are highly attractive for biomedical applications due to their inherent biocompatibility, biodegradability, and structural similarity to components of the natural extracellular matrix (ECM). nih.govnih.gov
Self-assembled peptide nanostructures serve as excellent vehicles for drug delivery. nih.govdovepress.com Their advantages include high loading capacity for both hydrophobic and hydrophilic drugs and the ability to be functionalized for targeted delivery. nih.gov
Drug Encapsulation and Release : Hydrogels and nanoparticles formed from these dipeptides can encapsulate therapeutic molecules within their structure. dovepress.comnih.gov The release of the encapsulated drug is often governed by diffusion through the hydrogel matrix. The release kinetics can be controlled by modulating the properties of the hydrogel, such as the density of the nanofiber network. pnas.org For instance, increasing the peptide concentration leads to a denser network, which can slow the release of the therapeutic agent. pnas.org
Stimuli-Responsive Release : The release of drugs can be triggered by specific environmental cues. nih.gov For example, peptide-based hydrogels can be designed to be pH-sensitive, releasing their cargo in the acidic microenvironment of a tumor or an inflamed tissue. dergipark.org.tr Redox-responsive systems have also been developed, where nanoparticles containing disulfide bonds disintegrate in the presence of high glutathione (B108866) (GSH) levels found inside cancer cells, triggering drug release. nih.gov
Peptide-based hydrogels are promising materials for tissue engineering and regenerative medicine because they can mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation. nih.govnih.govmdpi.com
Scaffolds for 3D Cell Culture : The nanofibrous architecture of hydrogels formed from peptides like Leucyl-phenylalanine provides a three-dimensional scaffold that mimics the native ECM. nih.gov These scaffolds support the growth of various cell types and have been successfully used for both 2D and 3D cell culture. reading.ac.ukbeilstein-journals.org The biocompatibility and high water content of these hydrogels facilitate the transport of nutrients and waste, promoting cell viability. mdpi.com
Promoting Tissue Regeneration : Self-assembled peptide scaffolds can be used to localize drug release at a desired site and can be designed to promote the regeneration of specific tissues. dovepress.com For example, dipeptide-based hydrogels have been shown to support the three-dimensional growth and function of primary liver cells and have been investigated for inducing bone regeneration. dergipark.org.tr Their injectable nature allows for minimally invasive application, where the peptide solution can be administered and subsequently self-assemble into a hydrogel scaffold in situ. nih.govacs.org
Antimicrobial Activity and Biofilm Inhibition
Research into the antimicrobial properties of dipeptides and their components, especially those containing D-amino acids, offers a promising outlook for compounds like DL-Leucyl-DL-phenylalanine. D-amino acids have been recognized for their ability to interfere with bacterial cell wall synthesis and disrupt biofilm formation. frontiersin.orgnih.govharvard.edu Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics, making the development of novel anti-biofilm agents a critical area of research. nih.govbiorxiv.org
The incorporation of D-amino acids into peptide structures is a known strategy to enhance their resistance to proteolytic enzymes, thereby increasing their stability and potential efficacy as antimicrobial agents. tandfonline.commdpi.com This suggests that a dipeptide like DL-Leucyl-DL-phenylalanine could possess enhanced stability compared to its L-L counterpart.
The following table summarizes research findings on the antimicrobial and biofilm inhibition activities of related compounds, which may provide a basis for hypothesizing the potential activity of DL-Leucyl-DL-phenylalanine.
| Compound/Peptide | Microorganism(s) | Key Findings |
| D-phenylalanine | Bacillus subtilis | Part of a mixture of D-amino acids that inhibits biofilm formation. harvard.edu |
| Staphylococcus aureus | D-amino acids from B. subtilis were found to inhibit the development of S. aureus biofilms. researchgate.net | |
| Fmoc-Phe-Phe | S. aureus, P. aeruginosa | Covalent conjugation on titania nanotubes significantly inhibited bacterial adhesion and biofilm formation. acs.org |
| E. coli | Self-assembled nanostructures cause membrane permeation and depolarization. researchgate.net | |
| Leu-Val based dipeptides | S. aureus, B. subtilis, E. coli, S. typhi, C. albicans, A. niger | Derivatives showed varying degrees of antimicrobial activity against a range of bacteria and fungi. frontiersin.org |
| Cyclo(L-leucyl-L-prolyl) | Multidrug-resistant bacteria | Showed significant inhibitory properties against the proliferation of highly pathogenic multidrug-resistant bacteria. nih.gov |
| Poly(L-Lysine)33-block-poly(D-Phenylalanine)14 | Bacillus subtilis | Inhibited biofilm formation at a low concentration, showing stronger activity than the L-type equivalent. researchgate.net |
Biosensor Development
The field of biosensor technology is increasingly exploring the use of peptides and their self-assembling nanostructures as recognition elements and signal transducers. mdpi.comresearchgate.net The specificity of peptide sequences and the unique properties of their assembled architectures make them suitable candidates for detecting a wide range of analytes. acs.org While specific research on the application of DL-Leucyl-DL-phenylalanine in biosensors is not documented in the available literature, the characteristics of its constituent amino acids and general principles of peptide-based biosensors allow for informed speculation on its potential.
Peptide-based biosensors can operate on various principles, including electrochemical, optical, and piezoelectric methods. The self-assembly of dipeptides into nanostructures like nanotubes, nanofibers, and vesicles can create high-surface-area platforms for immobilizing recognition elements or can themselves act as the sensing component, where binding of a target analyte induces a measurable change in the nanostructure's properties. mdpi.comacs.orgmdpi.com
For instance, phenylalanine and its derivatives are often used in biosensors for detecting specific enzymes or metabolites. L-phenylalanine can be detected using biosensors based on enzymes like L-phenylalanine dehydrogenase or tyrosinase. researchgate.netnih.gov The presence of the phenylalanine moiety in DL-Leucyl-DL-phenylalanine could potentially be exploited for the development of sensors targeting phenylalanine-related biological processes.
The chirality of the amino acids in DL-Leucyl-DL-phenylalanine could also play a significant role in biosensor design. Chiral recognition is a critical aspect of many biological interactions, and a dipeptide with both D and L forms could be used to develop stereoselective biosensors. acs.org
The following table outlines a conceptual framework for how DL-Leucyl-DL-phenylalanine could potentially be utilized in different types of biosensors, based on the functionalities of its components and the principles of peptide-based sensing.
| Biosensor Type | Potential Role of DL-Leucyl-DL-phenylalanine | Target Analyte (Example) | Principle of Detection |
| Enzymatic Biosensor | Substrate for a specific dipeptidase. medchemexpress.com | Dipeptidase enzymes | Measurement of a product of enzymatic cleavage (e.g., change in pH, oxygen consumption, or production of an electroactive species). |
| Electrochemical Biosensor | Self-assembled monolayer on an electrode surface. | Metal ions, small organic molecules | Binding of the analyte to the dipeptide layer causes a change in capacitance, impedance, or electron transfer kinetics. mdpi.com |
| Fluorescent Biosensor | Quencher or fluorophore carrier in a FRET-based system. | Proteases, specific binding proteins | Cleavage of the dipeptide or a conformational change upon analyte binding alters the distance between a fluorophore and a quencher, leading to a change in fluorescence. |
| Chiral Recognition Sensor | Chiral selector immobilized on a sensor surface. | Enantiomers of a specific drug or metabolite | Differential binding of the D- and L-enantiomers of the analyte to the DL-dipeptide results in a distinguishable signal. acs.org |
Vi. Pharmacokinetic and Pharmacodynamic Considerations in Advanced Research
Absorption and Distribution Studies of DL-Phenylalanine and its Metabolites
The absorption of the constituent amino acids of DL-leucyl-DL-phenylalanine, namely leucine (B10760876) and phenylalanine, is a critical first step in their systemic journey. D-phenylalanine is absorbed from the small intestine and subsequently transported to the liver. From the liver, it is distributed to various tissues throughout the body via the systemic circulation. doi.org It is noteworthy that D-phenylalanine appears to cross the blood-brain barrier less efficiently than its L-isomer. doi.org
L-phenylalanine is also absorbed from the small intestine, a process facilitated by a sodium-dependent active transport mechanism. drugbank.com Following absorption, it enters the systemic circulation and is distributed to different body tissues, where it can undergo metabolic processes similar to those occurring in the liver. drugbank.com
Studies comparing the splanchnic (related to the gut) uptake of dietary leucine and phenylalanine in normal volunteers have revealed significant differences. The splanchnic uptake of dietary phenylalanine is considerably greater than that of leucine. nih.gov This differential uptake influences the amount of each amino acid that reaches the systemic circulation. nih.gov
Table 1: Splanchnic Uptake and Systemic Appearance of Dietary Leucine and Phenylalanine
| Amino Acid | Splanchnic Uptake of Dietary Intake (%) | Dietary Contribution to Systemic Rate of Appearance (%) |
|---|---|---|
| Leucine | 25 ± 4 | 44 ± 3 |
| Phenylalanine | 58 ± 4 | 20 ± 2 |
Data adapted from a study on normal volunteers during mixed meal ingestion. nih.gov Values are presented as mean ± SEM.
The distribution of phenylalanine and its metabolites can be influenced by various physiological states. For instance, in rats with tularemia, there is a notable increase in muscle phenylalanine concentration, which is attributed to a generalized movement of amino acids from muscle to the liver during the infection. bmj.com
Metabolism and Biotransformation Pathways of Leucyl-Phenylalanine Dipeptides
Once absorbed, dipeptides such as leucyl-phenylalanine undergo metabolism, primarily through hydrolysis into their constituent amino acids. This hydrolysis can occur at two main sites: the brush border of the intestinal mucosal cells and within the cytoplasm of these cells (cytosolic hydrolysis). bmj.comnih.gov The predominant site of hydrolysis can be influenced by the specific sequence of the amino acids in the dipeptide. bmj.com
For example, studies with glycyl-L-phenylalanine (Gly-Phe) and L-phenylalanyl-glycine (Phe-Gly) in the rat jejunum have shown that the appearance of free phenylalanine in the intestinal lumen is more closely related to the activity of brush border peptidases for Phe-Gly than for Gly-Phe. bmj.com This suggests that Gly-Phe is largely transported intact across the brush border and subsequently hydrolyzed by cytosolic peptidases, whereas Phe-Gly is more significantly hydrolyzed at the cell surface. bmj.com
Beyond the intestine, other organs play a role in the metabolism of circulating dipeptides. The liver, kidney, and muscle all contribute to the clearance of dipeptides from the plasma. physiology.orgnih.gov Studies in conscious dogs have demonstrated that these organs can extract dipeptides like glycylleucine from the bloodstream. physiology.orgnih.gov The liver and kidney, in particular, exhibit significant dipeptidase activity. nih.gov In fish, the liver's metabolic response to dipeptides like Lys-Leu involves pathways of protein digestion, absorption, synthesis, degradation, and amino acid metabolism. frontiersin.org
The biotransformation of the constituent amino acids is also a key consideration. Leucine, a branched-chain amino acid, is catabolized in muscle tissue, yielding intermediates that can be used for ATP generation. drugbank.com Phenylalanine, on the other hand, is primarily metabolized in the liver, where it is converted to tyrosine by the enzyme phenylalanine hydroxylase. researchgate.net
Elimination and Excretion Profiles
The elimination of dipeptides and their metabolites from the body is a multi-organ process. The clearance of dipeptides from the plasma is primarily a function of their uptake and subsequent hydrolysis by various tissues. nih.gov The kidneys play a crucial role in this process, especially for dipeptides that are resistant to hydrolysis. nih.govphysiology.org
Studies in rats have shown that intravenously administered dipeptides like glycylglycine (B550881) and glycyl-L-leucine disappear rapidly from the plasma without significant accumulation in tissues or loss in urine in their intact form. nih.gov Instead, the concentrations of their constituent amino acids increase in the plasma and tissues. nih.gov For hydrolysis-resistant dipeptides like glycylsarcosine, the kidneys are the main route of clearance, with a considerable portion of the injected dose being excreted in the urine. nih.gov Bilateral nephrectomy markedly prolongs the plasma half-life of such resistant dipeptides. nih.govportlandpress.com
The fractional excretion of most amino acids is typically very low, with approximately 99.5% being reabsorbed in the renal tubules. researchgate.net A small amount of an ingested dose of D-phenylalanine is excreted in the urine without being metabolized. doi.org
Bioavailability and Systemic Exposure of Dipeptide Forms
The bioavailability of dipeptides can be significantly greater than that of free amino acids, in part due to carrier-mediated transport systems in the intestine, such as the PepT1 transporter. cambridge.org However, the in vivo intestinal absorption of natural small peptides is generally lower than that of pharmaceutical dipeptidyl drugs. oup.com
The systemic exposure to dipeptides and their prodrugs can be quantified using pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). Studies on dipeptide prodrugs of acyclovir (B1169) in rats have demonstrated that these parameters can vary significantly depending on the specific dipeptide structure. doi.org For instance, the dipeptide prodrug Gly-Val-ACV showed a higher Cmax and a nearly two-fold greater AUC compared to the single amino acid prodrug valacyclovir (B1662844) (VACV). doi.org
Table 2: Pharmacokinetic Parameters of Acyclovir (ACV) and its Prodrugs After Oral Administration in Rats
| Compound | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Half-life (min) in Plasma |
|---|---|---|---|---|
| ACV | 0.83 ± 0.19 | 180.0 ± 42.4 | 134.4 ± 40.8 | - |
| Valacyclovir (VACV) | 5.44 ± 2.33 | 40.0 ± 17.3 | 476.1 ± 138.8 | 346.5 ± 133.3 |
| Gly-Val-ACV (GVACV) | 7.2 ± 3.3 | 36.7 ± 12.1 | 850.5 ± 301.1 | 20.9 ± 5.3 |
| Val-Val-ACV (VVACV) | 1.27 ± 0.22 | 40.0 ± 10.0 | 202.9 ± 52.8 | - |
| Val-Tyr-ACV (VYACV) | 1.85 ± 0.3 | 33.3 ± 5.8 | 257.4 ± 61.9 | - |
Data adapted from a study on dipeptide ester prodrugs of acyclovir. doi.org Values are presented as mean ± S.D.
The stability of dipeptides is also a critical factor influencing their bioavailability. Dipeptide prodrugs of floxuridine (B1672851) containing glycyl moieties were found to be less stable in buffer compared to those with aromatic amino acids. acs.org The enzymatic activation of these prodrugs in cell homogenates was significantly faster than their hydrolysis in buffer, indicating the importance of enzymatic action in their bioconversion. acs.org
Vii. Therapeutic and Clinical Research Directions for Dl Leucyl Dl Phenylalanine and Analogues
Potential in Neurological and Psychiatric Research
Phenylalanine serves as a precursor to several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), which are crucial for mood, focus, and other neurological functions. draxe.comrupahealth.comnootropicsexpert.com This biochemical role has prompted significant research into the therapeutic potential of phenylalanine analogues in various neurological and psychiatric conditions.
The potential antidepressant effects of phenylalanine are linked to its role as a precursor for catecholamine synthesis. researchgate.netreliasmedia.com A deficiency in these neurotransmitters has been hypothesized as a contributing factor to depression. reliasmedia.com Research has explored using phenylalanine supplementation to potentially alleviate depressive symptoms.
In an open study involving 20 patients with depression, administration of DL-phenylalanine resulted in a complete or good response in 12 patients after 20 days. nih.gov The study noted that depressive "core symptoms" like depressed mood and agitation responded preferentially. nih.gov Other studies have compared phenylalanine analogues to traditional antidepressants. One double-blind study with 60 participants found D-phenylalanine to be as effective as the antidepressant drug imipramine (B1671792), with some evidence suggesting it may act more rapidly. ebsco.com Another comparative study between DL-phenylalanine and imipramine showed statistically equal improvement in both groups after 30 days. rupahealth.comebsco.com These findings suggest that phenylalanine analogues may have substantial antidepressant properties, warranting further controlled investigations. rupahealth.comnih.gov
| Study Type | Compound | Key Findings | Reference(s) |
| Open Study | DL-phenylalanine | 12 of 20 depressed patients showed complete or good response after 20 days. | nih.gov |
| Double-Blind Comparative Study | D-phenylalanine | As effective as the antidepressant imipramine over 30 days; potentially faster acting. | ebsco.com |
| Double-Blind Comparative Study | DL-phenylalanine | Improvement was statistically equal to the antidepressant imipramine after 30 days. | rupahealth.comebsco.com |
Research suggests that the D-form of phenylalanine (DPA) may possess analgesic properties by inhibiting enkephalinase, an enzyme that breaks down enkephalins—the body's natural pain-relieving substances. ebsco.compurebulk.comresearchgate.net By blocking this enzyme, DPA could increase the levels and activity of these endogenous opioids, thereby reducing pain.
Clinical experience and studies suggest that concurrent treatment with DL-phenylalanine (DLPA) can potentiate pain relief in patients receiving opiates for chronic pain. researchgate.netnih.gov This effect is thought to be mediated by the up-regulation of the endogenous analgesia system (EAS), a neural pathway that suppresses pain signals. researchgate.netnih.govhmieducation.com By supporting key neurotransmitters in this system, such as enkephalins, D-phenylalanine may amplify the efficacy of other analgesic measures like opiates or acupuncture. nih.govhmieducation.com An animal study also showed that a combination of amino acids including D-phenylalanine and D-leucine helped reduce chronic pain by preserving the activity of specific endorphins in the brain. draxe.com However, results from human research have been mixed, with some trials reporting efficacy and others finding no significant difference from a placebo. peacehealth.org
| Research Area | Compound(s) | Proposed Mechanism of Action | Key Findings | Reference(s) |
| Direct Analgesia | D-phenylalanine (DPA) | Inhibition of enkephalinase, an enzyme that degrades the body's natural painkillers (enkephalins). | Some clinical studies suggest DPA may inhibit certain types of chronic pain, though results are mixed. | ebsco.compurebulk.compeacehealth.org |
| Analgesic Potentiation | DL-phenylalanine (DLPA) | Up-regulation of the endogenous analgesia system (EAS). | Appears to potentiate pain relief for patients on chronic opiate therapy. | researchgate.netnih.govhmieducation.com |
| Analgesia in Animal Models | D-phenylalanine and D-leucine | Preservation of endorphin activity in the brain. | A combination of amino acids, including these, reduced chronic pain in horses. | draxe.com |
Given phenylalanine's role in producing dopamine and norepinephrine, neurotransmitters targeted by stimulant medications for Attention Deficit Hyperactivity Disorder (ADHD), its potential as a treatment has been explored. nootropicsexpert.com However, the research in this area has yielded inconclusive results. Some early research suggested that adults with ADHD might experience mood improvements with DL-phenylalanine, but these benefits were not sustained over time. nih.gov Other studies have not found phenylalanine supplementation to be effective for ADHD symptoms. rxlist.com
A 2016 study found normal blood levels of phenylalanine, tyrosine, and tryptophan in children with ADHD. webmd.com This suggests that a simple deficiency may not be the underlying issue, although it does not rule out potential differences in amino acid transport or metabolism within the brain. webmd.com Conversely, other research has pointed to potential differences in amino acid profiles in individuals with ADHD, but more study is needed to clarify any relationship. webmd.com
Regarding broader cognitive function, a study on middle-aged and older adults found that daily ingestion of a supplement containing seven essential amino acids, including leucine (B10760876) and phenylalanine, was associated with improved attention and cognitive flexibility. frontiersin.org
Parkinson's disease is characterized by the loss of dopaminergic neurons. frontiersin.org Since phenylalanine is a precursor to dopamine via the phenylalanine-tyrosine-dopa-dopamine pathway, its metabolism is of significant interest in Parkinson's research. frontiersin.org Some research suggests that D-phenylalanine might decrease symptoms of Parkinson's disease, whereas DL-phenylalanine did not appear to be effective. rxlist.com
Metabolomic studies have revealed altered phenylalanine metabolism in Parkinson's patients, suggesting a potential shift away from the pathway that produces the dopamine precursor, tyrosine. nih.gov Furthermore, research into analogues has shown some potential. One study investigated the bacteria-derived peptide formyl-methionyl-leucyl-phenylalanine, finding it could induce selective dopaminergic neuronal loss in primary cell cultures, suggesting a possible link between peripheral infection and neurodegeneration. nih.gov More recently, a remarkable case study reported that therapy with the modified amino acid acetyl-DL-leucine was able to halt the progression of the disease in two patients in its early, prodromal stage. uni-marburg.de These early observations are prompting further clinical trials. uni-marburg.de
Applications in Metabolic Disorders and Nutritional Science
Phenylketonuria (PKU) is an inherited metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase, which prevents the body from properly metabolizing phenylalanine. nutriciametabolics.comhee.nhs.uk If untreated, phenylalanine accumulates to toxic levels in the blood and brain, leading to severe intellectual disability and other neurological problems. nutriciametabolics.comnih.gov
The cornerstone of PKU management is a lifelong, strict low-phenylalanine diet. nih.gov This involves severely restricting natural protein sources and supplementing with special phenylalanine-free medical foods or formulas to provide other essential amino acids and nutrients. nutriciametabolics.comnih.govmedscape.com The goal of dietary treatment is to maintain blood phenylalanine concentrations within a target range that prevents its neurotoxic effects while still providing enough of this essential amino acid for normal growth. medscape.com
Research consistently shows that maintaining lower blood phenylalanine levels is crucial for cognitive outcomes. nih.govd-nb.info Studies have demonstrated that not only the average level but also the stability of phenylalanine levels is important for cognitive performance in adults with PKU. nih.gov For some cognitive functions, such as sustained attention, current phenylalanine levels at the time of testing are the best predictor of performance, highlighting the importance of maintaining dietary control throughout adulthood. nih.govnih.gov
| Population | Recommended Blood Phenylalanine (Phe) Level | Reference(s) |
| General (US Guidelines) | 2-6 mg/dL (120-360 µmol/L) | medscape.com |
| Newborns (UK Guidelines) | <6 mg/dL | hee.nhs.uk |
| Children & Adults (UK Guidelines) | <10 mg/dL | hee.nhs.uk |
| Adolescents >12 years (EU Guidelines) | <600 µmol/L | nih.gov |
| Adolescents >12 years (US Guidelines) | <360 µmol/L | nih.gov |
Role of Large Neutral Amino Acids (LNAAs) in Phenylalanine Transport Across the Blood-Brain Barrier
The transport of large neutral amino acids (LNAAs), including phenylalanine and leucine, across the blood-brain barrier (BBB) is a critical process for normal brain function. This transport is primarily mediated by the L-type amino acid transporter 1 (LAT1), a stereospecific carrier that facilitates the movement of LNAAs in a sodium-independent manner. tandfonline.comfrontiersin.org The LAT1 transporter is present on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the endothelial cells that form the BBB. tandfonline.com
A key characteristic of the LAT1 system is the competition among LNAAs for transport. nih.govnih.govumich.eduresearchgate.netjci.org An elevated concentration of one LNAA in the plasma can inhibit the brain uptake of others. umich.edu This is particularly relevant in conditions like phenylketonuria (PKU), a genetic disorder characterized by high plasma levels of phenylalanine. nih.govnih.gov In PKU patients, the excessive phenylalanine competitively inhibits the transport of other essential LNAAs, such as leucine, into the brain, contributing to neurological dysfunction. nih.govnih.gov
Research has demonstrated that supplementation with a mixture of LNAAs can effectively block the influx of phenylalanine into the brain. nih.govnih.gov In a study involving PKU patients, oral administration of an LNAA cocktail completely prevented the rise in brain phenylalanine levels that would typically follow a phenylalanine challenge. nih.govnih.gov This competitive inhibition is a promising therapeutic strategy to mitigate the neurological effects of high brain phenylalanine concentrations in PKU. nih.govnih.govprekulab.com Animal models of PKU have also shown that LNAA supplementation can lower both blood and brain phenylalanine levels and normalize markers of energy metabolism in the brain. prekulab.comaap.org The affinity of the human BBB for neutral amino acids is very high, which underscores the brain's vulnerability to imbalances in amino acid concentrations. nih.gov
Amino Acid Profiling in Critically Ill Patients and Mortality Prediction
In critical illness, significant alterations in the plasma concentrations of most amino acids are observed. plos.org Amino acid profiling is emerging as a valuable tool for predicting outcomes in critically ill patients. Studies have identified specific amino acids, such as phenylalanine and leucine, as important prognostic markers. mdpi.comnih.gov
Elevated phenylalanine levels, often termed "stress hyperphenylalaninemia," have been associated with increased mortality in critically ill patients, including those with severe infection and COVID-19. mdpi.comcabidigitallibrary.org This increase is thought to be linked to factors like the depletion of tetrahydrobiopterin (B1682763) (BH4), a cofactor for the enzyme that metabolizes phenylalanine. mdpi.com Conversely, decreased levels of branched-chain amino acids (BCAAs), including leucine, have been linked to higher mortality in patients with sepsis. researchgate.net
A scoring system that combines the levels of phenylalanine and leucine (PLA score) has been developed to predict 30-day mortality in intensive care unit (ICU) patients. mdpi.comnih.gov This model categorizes patients into risk groups based on their phenylalanine and leucine levels:
High-Risk Type 1: High phenylalanine (e.g., ≥88.5 μM or ≥84 µM) indicates metabolic disturbance. mdpi.comcabidigitallibrary.org
High-Risk Type 2: Normal or low phenylalanine with low leucine (e.g., <68.9 μM or <93 µM) suggests malnutrition. mdpi.comnih.govcabidigitallibrary.org
Low-Risk: All other combinations. cabidigitallibrary.org
Studies have shown that the PLA score can independently predict mortality, outperforming traditional risk scores like APACHE II and NUTRIC. mdpi.comnih.gov These findings suggest that monitoring phenylalanine and leucine levels could guide nutritional interventions and improve outcomes for critically ill patients. mdpi.comconsensus.app Other studies have also highlighted that changes in the levels of citrulline and glutamic acid are significant predictors of adverse outcomes in the critically ill. fsmj.ru
Table 1: Phenylalanine and Leucine as Mortality Predictors in Critical Illness
| Biomarker Condition | Associated Risk | Patient Population | Key Findings | Reference |
|---|---|---|---|---|
| Phenylalanine ≥ 88.5 μM | Higher 30-day mortality | Critically ill ICU patients | Independently associated with higher mortality rate (HR = 3.85). | mdpi.com |
| Leucine < 68.9 μM | Higher 30-day mortality | Critically ill ICU patients | Independently associated with higher mortality rate (HR = 2.76). | mdpi.com |
| Phenylalanine ≥84 µM (High-Risk Type 1) | Higher mortality | Patients with severe infection | Associated with higher SOFA scores and CRP levels. | cabidigitallibrary.orgresearchgate.net |
| Phenylalanine <84 µM and Leucine <93 µM (High-Risk Type 2) | Higher mortality | Patients with severe infection | Associated with lower albumin and hemoglobin levels. | cabidigitallibrary.orgresearchgate.net |
Emerging Therapeutic Targets and Drug Development
Dipeptides and their analogues, known as peptidomimetics, are of significant interest in drug design, particularly as enzyme inhibitors. nih.govupc.edu Phosphinic dipeptides, which contain a stable phosphinic acid moiety, are recognized as potent transition-state analogue inhibitors of metallo-aminopeptidases. nih.gov These enzymes play crucial roles in various physiological and pathological processes, including blood pressure regulation, angiogenesis, and cancer. nih.gov
The design of these inhibitors focuses on creating structures that mimic the tetrahedral transition state of a peptide bond during enzymatic hydrolysis. acs.org The effectiveness of these inhibitors is determined by the specific amino acid residues (P1 and P1') that fit into the enzyme's binding pockets. nih.gov For instance, phosphinic dipeptides with specific P1' residues have been designed to be highly potent and selective inhibitors of aminopeptidase (B13392206) N (APN). acs.org The dipeptide D-Pro-L-Pro is a known template for designing mimetics of β-hairpin turns. upc.edu
Certain dipeptides and their derivatives have demonstrated significant anti-inflammatory properties. researchgate.netgoogle.comoup.comjddonline.comnih.gov For example, the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial product, can paradoxically exert anti-inflammatory effects by inhibiting the secretion of the pro-inflammatory cytokine TNF-α. nih.govscielo.org.aroup.com This suggests a complex regulatory role for such peptides in the inflammatory response. scielo.org.ar
Research into plant-derived bioactive peptides has shown that the presence of hydrophobic amino acids, particularly leucine, phenylalanine, and tryptophan, is often associated with anti-inflammatory activity. researchgate.net A novel cosmetic peptide, Acetyl Dipeptide-31 Amide, has been shown to reduce the release of several inflammatory mediators, including interleukins and TNF-α, while also providing anti-aging benefits. jddonline.comnih.gov Other dipeptides, such as those containing threonine, are being investigated for their potential as treatments for inflammatory conditions like colitis. researchgate.netoup.com Furthermore, fMLP has shown anti-inflammatory and neuroprotective effects in models of status epilepticus. nih.gov
Antimicrobial peptides (AMPs) are a diverse group of molecules that form a key part of the innate immune system. mdpi.com Synthetic peptides with specific amino acid compositions are being explored for their therapeutic potential against bacteria, fungi, and viruses. mdpi.comresearchgate.netmicrobiologyresearch.org
The inclusion of hydrophobic amino acids like phenylalanine and leucine can be crucial for the antimicrobial activity of peptides. mdpi.com For example, substituting leucine for phenylalanine in certain biomimetic peptides derived from snake venom toxins was found to influence their antibacterial and antitumor properties, with the phenylalanine-containing versions generally being more active. researchgate.net Conjugating dipeptides related to N-formyl-methionyl-leucyl-phenylalanine with antibiotics like ampicillin (B1664943) has been shown to create molecules that retain antibacterial activity while also stimulating an immune response. nih.govnih.gov
In the realm of antiviral research, some peptides can block viral entry or replication. mdpi.com Peptides derived from the Chenopodium plant have demonstrated activity against SARS-CoV-2. mdpi.com The self-assembly of short dipeptides, such as those containing DOPA and phenylalanine, can form nanoparticles with antiviral activity against bacteriophages. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| DL-Leucyl-DL-phenylalanine |
| Phenylalanine |
| Leucine |
| Valine |
| Isoleucine |
| Tryptophan |
| Methionine |
| Histidine |
| Tyrosine |
| Threonine |
| Citrulline |
| Glutamic acid |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) |
| Acetyl Dipeptide-31 Amide |
| D-Pro-L-Pro |
| Ampicillin |
Future Directions and Interdisciplinary Research on Dl Leucyl Dl Phenylalanine
The dipeptide DL-Leucyl-DL-phenylalanine, a compound comprised of both D and L isomers of leucine (B10760876) and phenylalanine, stands at a crossroads of chemistry and biology. While its fundamental properties are established, its future potential lies in the convergence of advanced analytical techniques, materials science, and translational medicine. The following sections explore the prospective avenues of research that could unlock novel applications and a deeper understanding of this specific dipeptide.
Q & A
Q. What is the biochemical role of DL-Leucyl-DL-phenylalanine in studying dipeptidase activity?
DL-Leucyl-DL-phenylalanine serves as a substrate to detect dipeptidase activity in electrophoretic gels, particularly in Drosophila simulans and Drosophila melanogaster. Researchers use it to identify enzyme localization and activity patterns, leveraging its stereochemical diversity to probe substrate specificity in dipeptidases .
Q. What standard methods are recommended for characterizing the purity and stability of DL-Leucyl-DL-phenylalanine?
High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is commonly employed for quality control. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used for structural validation. Stability assessments include monitoring degradation under varying storage conditions (e.g., -20°C, inert atmospheres) .
Q. Which model organisms are most relevant for studying DL-Leucyl-DL-phenylalanine in enzymatic assays?
Q. How can researchers mitigate batch-to-batch variability in DL-Leucyl-DL-phenylalanine synthesis?
Standardize synthesis protocols using solid-phase peptide synthesis (SPPS) with Boc/Fmoc protection strategies. Validate each batch via HPLC-MS to ensure consistent stereochemical composition and purity .
Advanced Research Questions
Q. How can experimental parameters (e.g., pH, temperature) be optimized for dipeptidase assays using DL-Leucyl-DL-phenylalanine?
Conduct kinetic assays across a pH range (6.0–8.5) and temperatures (25–37°C) to identify optimal enzyme activity. Use Michaelis-Menten analysis to determine and , correlating results with gel electrophoresis to visualize activity zones .
Q. What strategies resolve contradictions in reported dipeptidase activity levels across studies?
Discrepancies may arise from stereochemical heterogeneity (DL vs. LL/DD isomers). Use chiral chromatography to isolate specific isomers and retest activity. Validate findings with orthogonal methods like fluorescence-based assays .
Q. How does DL-Leucyl-DL-phenylalanine stability vary under different experimental storage conditions?
Stability studies show degradation accelerates at >4°C or in aqueous solutions. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Monitor degradation via thin-layer chromatography (TLC) or LC-MS .
Q. What are the limitations of using DL-Leucyl-DL-phenylalanine in non-Drosophila models?
While effective in Drosophila, its utility in vertebrates may be limited by divergent dipeptidase substrate specificities. Pilot studies in zebrafish or murine models with parallel substrate screening (e.g., L-Leucyl-L-phenylalanine) are recommended .
Q. How can researchers detect and quantify DL-Leucyl-DL-phenylalanine degradation products in long-term assays?
Employ LC-MS or tandem MS to identify hydrolytic byproducts (e.g., free leucine/phenylalanine). Quantify degradation rates using isotopically labeled internal standards (e.g., -phenylalanine) .
Q. What experimental controls are critical when studying DL-Leucyl-DL-phenylalanine-enzyme interactions?
Include negative controls (e.g., heat-inactivated enzymes) and competitive inhibitors (e.g., L-leucine methyl ester). Use wild-type vs. dipeptidase-knockout strains in Drosophila to confirm substrate specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
